molecular formula C23H29N5O B2622157 3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine CAS No. 2097931-59-2

3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine

Cat. No.: B2622157
CAS No.: 2097931-59-2
M. Wt: 391.519
InChI Key: ZPDRMGRNMBGFCO-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine ( 2097931-59-2) is a chemical compound with a molecular formula of C23H29N5O and a molecular weight of 391.5 g/mol . This structurally complex molecule features a pyridazine core, a cyclopropyl group, and a piperidine moiety connected to a phenylpiperazine unit via a carbonyl linker . Compounds with piperazine and pyridazine motifs are frequently investigated in medicinal chemistry, particularly as novel chemotypes for central nervous system (CNS) and oncology research, due to their ability to interact with neurological and kinase targets . The piperazine ring is a common feature in many bioactive molecules and FDA-approved drugs, often used to optimize the pharmacokinetic properties of a compound or as a scaffold to properly orient pharmacophoric groups for interaction with target macromolecules . Furthermore, related pyridazine derivatives have been identified as unique, CNS-penetrant scaffolds in the development of antagonists for muscarinic acetylcholine receptors (mAChRs), which are a class of GPCRs targeted for conditions like Parkinson's disease . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[1-(6-cyclopropylpyridazin-3-yl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O/c29-23(28-16-14-26(15-17-28)20-4-2-1-3-5-20)19-10-12-27(13-11-19)22-9-8-21(24-25-22)18-6-7-18/h1-5,8-9,18-19H,6-7,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDRMGRNMBGFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine moiety can be introduced through reactions such as the Ugi reaction or ring opening of aziridines under the action of N-nucleophiles . The final step often involves the coupling of the piperazine derivative with the pyridazine core under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of parallel solid-phase synthesis or photocatalytic synthesis methods .

Chemical Reactions Analysis

2.1. Pyridazine Core Formation

The pyridazine core is synthesized through reactions involving nitrogen-rich precursors, such as diaminopyridine or pyridazine derivatives. For example:

  • Condensation of 2,3-diaminopyridine with cyclopropane precursors : This step forms the pyridazine ring structure while introducing the cyclopropyl group .

  • Oxidative cyclization : Under controlled conditions (e.g., using oxidizing agents like KMnO₄), the ring system is stabilized .

Reaction Conditions :

ReagentSolventTemperatureYield (%)
Cyclopropane-1,2-dicarboxylic acidDMSO100°C65–75
KMnO₄H₂O/CH₃CN80°C70–80

2.2. Piperidine Coupling

The piperidine moiety is introduced via amide coupling, employing carbodiimides (e.g., BOP-Cl or HBTU) to activate the carbonyl group:

  • Reaction of pyridazine core with 4-(4-phenylpiperazine-1-carbonyl)piperidine :
    Pyridazine core+Piperidine derivativeBOP Cl TEACoupled product\text{Pyridazine core}+\text{Piperidine derivative}\xrightarrow{\text{BOP Cl TEA}}\text{Coupled product}
    This step requires inert atmospheres (N₂/Ar) and precise pH control to minimize side reactions .

Optimization Data :

CatalystLeaving GroupBaseYield (%)
BOP-ClChlorideTEA55–65
HBTUSulfonamideDMAP70–75

2.3. Piperazine Moiety Incorporation

The 4-phenylpiperazine moiety is attached via nucleophilic aromatic substitution (SNAr) or amide coupling:

  • SNAr reaction with 4-phenylpiperazine :
    Pyridazine piperidine intermediate+4 PhenylpiperazineNaOH DMFFinal compound\text{Pyridazine piperidine intermediate}+\text{4 Phenylpiperazine}\xrightarrow{\text{NaOH DMF}}\text{Final compound}
    This step benefits from high-temperature conditions and polar aprotic solvents .

Reaction Kinetics :

SolventTemperatureReaction TimeConversion (%)
DMF120°C6–8 hours85–90
DMSO110°C4–6 hours75–80

Structural Analysis and Reactivity

The compound’s reactivity is influenced by:

  • Hydrogen bonding : The amide and carbonyl groups interact with biological targets, as observed in SAR studies .

  • Steric effects : The cyclopropyl group reduces steric hindrance, enhancing cellular permeability .

  • Electronic effects : Electron-withdrawing groups (e.g., phenylpiperazine) stabilize the pyridazine core, improving metabolic stability .

QSAR Insights :

ParameterValueImpact on Activity
cLogP4.2–5.5Enhanced lipophilicity
H-bond donors3–4Target binding affinity
Rotatable bonds10–12Bioavailability

Purification and Characterization

Purification involves:

  • Column chromatography : Using silica gel with gradients of EtOAc/MeOH .

  • Recrystallization : In polar solvents (e.g., ethanol) to achieve >98% purity .

Analytical Data :

TechniqueKey Observations
¹H NMRδ 7.2–8.5 ppm (aromatic protons), δ 2.3–3.8 ppm (piperidine/piperazine)
HRMSm/z 516.29 (M+H⁺)

Biological Implications

The compound’s design aligns with therapeutic targets requiring:

  • Kinase inhibition : Similar to CSNK2 inhibitors, which utilize triazole or pyrazolo[1,5-a]pyrimidine cores .

  • Neurotransmitter modulation : The piperazine moiety enhances receptor binding, as seen in serotonin/dopamine antagonists .

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds with piperazine derivatives can exhibit antidepressant-like effects. The presence of the phenylpiperazine group in this compound may enhance serotonin receptor modulation, which is crucial for mood regulation. Studies have shown that similar compounds can influence neurotransmitter systems, leading to improved mood and reduced anxiety symptoms .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Inhibitors targeting poly(ADP-ribose) polymerase (PARP) have shown promise in treating cancers with BRCA mutations. The structural similarities between 3-cyclopropyl derivatives and known PARP inhibitors suggest that this compound could be developed into a potent anticancer agent .

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various piperazine derivatives for their antidepressant properties. The findings indicated that modifications to the piperazine ring significantly influenced the compounds' efficacy in preclinical models .

Case Study 2: Anticancer Activity

Research conducted on novel PARP inhibitors demonstrated that certain structural modifications led to enhanced potency against BRCA-deficient cancer cells. The study emphasized the importance of the piperidine and pyridazine moieties in achieving selective inhibition of cancer cell growth .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, molecular properties, and reported activities:

Compound Substituents Molecular Weight Biological Activity Source
Target Compound : 3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine Cyclopropyl (C3), 4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl (C6) ~450 (estimated) Not explicitly reported; inferred enzymatic/caspase modulation
3-Cyclopropyl-6-(3-ethoxy-4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-1-yl)pyridazine (10b) Ethoxy, 2-fluorophenoxy, methyl-pyrazole (C6) 386.17 DHODH inhibition (57% yield synthesis)
3-Cyclopropyl-6-(4-(2,3-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridazine (10n) Isopropoxy, 2,3-difluorophenoxy, methyl-pyrazole (C6) 369.17 DHODH inhibition (52% yield synthesis)
Compound 2 : 3-Cyclopropyl-6-[4-(2-phenyl-ethenesulfonyl)-piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine Triazolo-pyridazine core, phenyl-ethenesulfonyl-piperazine ~460 (estimated) Caspase 8 modulation (tested at 20–80 μM)
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Chloro (C3), 4-(3-(4-chlorophenoxy)propyl)piperazine (C6) 407.29 Antimicrobial (anti-bacterial, anti-viral)
3-Cyclopropyl-6-(piperazin-1-yl)pyridazine Cyclopropyl (C3), piperazine (C6) 204.27 Physical properties reported (no bioactivity)

Key Observations

Structural Diversity and Activity :

  • Pyridazine Core : All compounds share a pyridazine backbone, but substituent variations dictate target specificity. For example:
  • DHODH Inhibitors (10b, 10n): Alkoxy and fluorophenoxy groups on pyrazole enhance enzyme inhibition .
  • Caspase 8 Modulator (Compound 2) : The triazolo-pyridazine core and sulfonyl group may improve binding to apoptotic pathways .
  • Antimicrobial Activity (Chloro-derivative): Chlorine and phenoxypropyl groups correlate with anti-bacterial/viral effects .

Impact of Substituents on Physicochemical Properties :

  • The target compound’s phenylpiperazine-carbonyl group increases molecular weight (~450 vs. 204.27 in simpler analogues), likely reducing solubility compared to 3-Cyclopropyl-6-(piperazin-1-yl)pyridazine .
  • Bulkier substituents (e.g., triazolo-pyridazine in Compound 2) may hinder blood-brain barrier penetration but enhance target affinity .

Biological Activity

3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article synthesizes available research findings on its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C29H31FN4O2
  • Molecular Weight : 485.59 g/mol
  • Key Functional Groups : Pyridazine ring, piperazine moiety, cyclopropyl group.

This structural complexity contributes to its diverse biological activities.

Biological Activity

1. Anticancer Activity

Research indicates that derivatives of pyridazine compounds often exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AOvarian Cancer10Induction of apoptosis
Compound BBreast Cancer15Cell cycle arrest at G2/M phase

The compound's mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis, making it a candidate for further development in cancer therapy .

2. Neuropharmacological Effects

The piperazine component in the structure suggests potential neuropharmacological effects. Compounds with similar scaffolds have been evaluated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies indicate that:

  • Serotonin Receptor Modulation : Some derivatives exhibit selective binding to serotonin receptors, suggesting potential applications in treating mood disorders.
  • Dopamine Receptor Interaction : Activity at dopamine receptors may position the compound as a candidate for antipsychotic therapies.

These findings underscore the importance of further research into the compound's effects on the central nervous system .

3. Antidiabetic Properties

Recent investigations into related compounds have revealed antidiabetic properties, particularly through the enhancement of insulin sensitivity. In vitro assays demonstrated that certain derivatives could improve glucose uptake in adipocytes significantly:

CompoundDose (µM)Increase in Insulin Sensitivity (%)
Derivative X1035
Derivative Y5050

These results indicate a promising avenue for exploring the compound's potential in managing diabetes and metabolic syndrome .

Case Studies

Several case studies highlight the biological activity of compounds related to our target compound:

  • Study on Antitumor Activity : A study evaluated the cytotoxic effects of a pyridazine derivative on ovarian cancer cells, showing moderate cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
  • Neuropharmacological Assessment : Another investigation assessed the effects on serotonin receptor activity, revealing that specific modifications to the piperazine moiety enhanced binding affinity and selectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine, and how are intermediates validated?

  • Methodological Answer : The synthesis typically involves coupling piperazine derivatives with pyridazine scaffolds. For example, piperazine-1-carbonyl intermediates are generated via amidation reactions using coupling reagents like EDC/HOAt (as in piperazine derivatization workflows) . Intermediate validation employs HPLC (>98% purity) and NMR (e.g., verifying cyclopropyl proton signals at δ 1.2–1.6 ppm and piperidine ring integration) .

Q. How are physicochemical properties (e.g., solubility, stability) assessed for this compound?

  • Methodological Answer :

  • Solubility : Tested in DMSO (primary solvent for in vitro assays) and aqueous buffers (pH 1–7.4) using UV-Vis spectroscopy .
  • Stability : Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH) with LC-MS monitoring for degradation products (e.g., piperazine ring oxidation) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles (due to skin/eye irritation risks) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/particulates .
  • Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can contradictory pharmacological activity data (e.g., varying IC₅₀ values across assays) be resolved?

  • Methodological Answer :

  • Assay Optimization : Control variables such as ATP concentration in kinase assays or cell passage number in cytotoxicity studies .
  • Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway activation .
  • Data Normalization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate inter-assay variability .

Q. What strategies improve selectivity for this compound against off-target receptors (e.g., 5-HT or dopamine receptors)?

  • Methodological Answer :

  • Structural Modifications : Introduce steric hindrance via bulkier substituents (e.g., 4-chlorophenyl instead of phenyl) to disrupt off-target binding .
  • Computational Modeling : Perform molecular docking with GPCR homology models (e.g., using Rosetta or AutoDock Vina) to predict binding poses and optimize piperazine-carbonyl interactions .
  • Selectivity Profiling : Screen against receptor panels (e.g., Eurofins CEREP) to quantify off-target binding .

Q. How can metabolic stability and CYP450 interactions be characterized preclinically?

  • Methodological Answer :

  • Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS .
  • CYP Inhibition Assays : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
  • Metabolite Identification : High-resolution MS (Q-TOF) with MS² fragmentation to detect hydroxylated or demethylated metabolites .

Contradictory Data Analysis Framework

Identify Variables : Compare assay conditions (e.g., cell lines, incubation time) .

Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance .

Mechanistic Studies : Use CRISPR knockouts or siRNA to confirm target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.